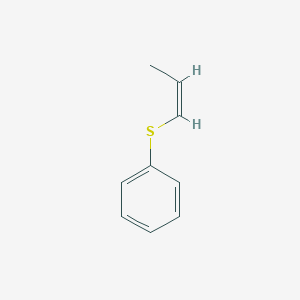

(z)-1-(Phenylthio)propene

Description

Structure

3D Structure

Properties

CAS No. |

16336-50-8 |

|---|---|

Molecular Formula |

C9H10S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

[(Z)-prop-1-enyl]sulfanylbenzene |

InChI |

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |

InChI Key |

QAKDINZUNLASCF-WAPJZHGLSA-N |

SMILES |

CC=CSC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C\SC1=CC=CC=C1 |

Canonical SMILES |

CC=CSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Z 1 Phenylthio Propene

Isomerization of Allyl Phenyl Sulfide (B99878)

One of the most direct methods for synthesizing 1-(phenylthio)propene is the base- or metal-catalyzed isomerization of the readily available allyl phenyl sulfide. This reaction involves the migration of the double bond from the C2-C3 position to the C1-C2 position. The phenylthio group is noted to activate the allylic methylene (B1212753) group, facilitating the isomerization where analogous compounds like methyl allyl sulfide or diallyl sulfide fail to react under similar conditions. dicp.ac.cn

Proazaphosphatrane catalysts, such as P(MeNCH₂CH₂)₃N, have been shown to be effective for this transformation under mild conditions (40°C in acetonitrile), yielding a mixture of (E)- and this compound. dicp.ac.cn Research has shown that using specific catalysts can result in an E/Z ratio close to 1.0, providing a substantial amount of the desired (Z)-isomer. dicp.ac.cn

Copper-Catalyzed Methodologies for Vinyl Thioether Synthesis

Hydrothiolation of Alkynes

The addition of a thiol to an alkyne, known as the thiol-yne reaction or hydrothiolation, is a fundamental method for forming vinyl thioethers. wikipedia.org To synthesize 1-(phenylthio)propene, this involves the reaction of thiophenol with propyne. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn- vs. anti-addition, leading to Z or E isomers) are highly dependent on the reaction conditions and catalysts used. wikipedia.org

Radical-initiated hydrothiolation often proceeds via an anti-Markovnikov addition, yielding a mixture of (E) and (Z) isomers. wikipedia.org The development of transition metal catalysis has provided pathways to control the selectivity. For example, rhodium-based catalysts have been investigated for their ability to direct the hydrothiolation of alkynes, with additives like pyridine (B92270) being used to enhance the selectivity for the α-vinyl sulfide product.

Other Synthetic Approaches

Beyond isomerization and hydrothiolation, other methods have been reported. For instance, this compound can be involved in synthetic sequences starting from different precursors. One such approach involves the reaction of trimethylsilyl (B98337) sulfides with dimethyl acetals derived from α,β-unsaturated ketones in the presence of a catalyst like trityl perchlorate, which can lead to 1,3-bis(phenylthio)propene derivatives through double bond isomerization. oup.com Another specialized synthesis involves the chlorination of commercial allyl phenyl sulfide to produce 3-chloro-1-(phenylthio)propene, a versatile synthetic agent in its own right. nih.gov

Table 1: Comparative Overview of Synthetic Methods for 1-(Phenylthio)propene

| Method | Starting Material | Catalyst/Reagent | Key Features | (Z/E) Ratio | Reference(s) |

|---|---|---|---|---|---|

| Isomerization | Allyl phenyl sulfide | P(i-PrNCH₂CH₂)₃N | Mild conditions (40°C), efficient conversion. | ~1:1 | dicp.ac.cn |

| Radical Hydrothiolation | Propyne, Thiophenol | AIBN (initiator) | Radical mechanism, forms rearranged products. | Mixture | oup.com |

| Catalytic Hydrothiolation | Phenylacetylene (B144264), Thiophenol | Rh(I)-NHC Complexes | Catalyst-controlled regioselectivity. | Selectivity for α-vinyl sulfide can be high. |

Note: Data for hydrothiolation often uses phenylacetylene as a model substrate, but the principles apply to propyne. The Z/E ratio can vary significantly with conditions.

Mechanistic Investigations and Reaction Pathways of Z 1 Phenylthio Propene

Elucidation of Catalytic Cycle Mechanisms in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond in vinyl thioethers is often achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net Gold catalysts, in particular, have emerged as effective mediators for these transformations, operating through distinct catalytic cycles. researchgate.netacs.org

A prominent mechanism in gold-catalyzed C-S bond formation involves a Au(I)/Au(III) redox cycle. acs.org This process provides an efficient pathway for the construction of C-S bonds that can be complementary to methods using other transition metals like palladium or copper. acs.org A plausible catalytic cycle, based on experimental and literature evidence, can be outlined as follows:

Activation of the Au(I) Catalyst: The cycle initiates with the reaction of a stable Au(I) precursor, such as MeDalPhosAuCl, with a silver salt (e.g., AgNTf₂) to generate a more reactive cationic Au(I) complex. acs.org

Oxidative Addition: The active cationic Au(I) species undergoes oxidative addition with an aryl halide, leading to the formation of a square-planar Au(III) complex. acs.org

Intermediate Formation: The resulting Au(III) complex may undergo further transformation, such as halogen extraction, to form a more reactive Au(III) intermediate. acs.org

Nucleophilic Attack: A sulfur nucleophile, such as a sodium sulfinate salt in related sulfonylation reactions, attacks the Au(III) center. acs.org This step forms a new Au(III)-sulfur intermediate.

Reductive Elimination: The final step is the reductive elimination from the Au(III)-S intermediate. acs.org This step forges the desired C-S bond, yielding the final product and regenerating the active Au(I) catalyst, which can then re-enter the catalytic cycle. acs.org

This ligand-enabled Au(I)/Au(III) redox pathway has proven effective for synthesizing various functionalized aryl sulfones and offers a model for understanding the formation of related thioethers. acs.org

Ligand design is paramount in transition-metal catalysis, as the steric and electronic properties of the ligand can profoundly influence the efficiency, selectivity, and even the operative mechanism of a reaction. nih.govpku.edu.cn In the context of C-S bond formation, strategic ligand design can lower catalyst loading, direct nucleophilic attack, and control stereoselectivity. nih.govresearchgate.net

One innovative approach involves using ligands with built-in functionalities to assist in the catalytic process. For instance, a ligand framework based on (1,1'-biphenyl)-2-ylphosphine featuring an amide group at the 3'-position has been developed for homogenous gold catalysis. researchgate.net This amide group is designed to direct and promote the anti-nucleophilic attack on a gold-activated alkyne, a significant challenge given the typical linear geometry of P-Au-alkyne complexes. researchgate.net

Hemilabile ligands, which contain both a strong and a weak coordinating group, also play a crucial role. The weak bond can dissociate to open a coordination site for the substrate, facilitating the catalytic reaction. This concept is central to the ligand-enabled Au(I)/Au(III) catalysis, where ligands like MeDalPhos are employed to stabilize the gold center and promote the key steps of oxidative addition and reductive elimination. acs.org In palladium catalysis, directing groups incorporated into the substrate, such as a benzothiazole (B30560) thioether, can control both regio- and stereoselectivity in alkene functionalization by coordinating to the metal center and guiding the subsequent bond-forming steps. nih.gov

| Ligand/Catalyst System | Metal | Role of Ligand/System | Reaction Type | Ref |

| MeDalPhos | Gold | Enables Au(I)/Au(III) redox cycle, stabilizes intermediates | C-S Cross-Coupling | acs.org |

| (1,1'-biphenyl)-2-ylphosphine with amide group | Gold | Directs nucleophilic attack on activated alkyne | Hydrothiolation | researchgate.net |

| Benzothiazole Thioether (Directing Group) | Palladium | Controls regio- and stereoselectivity | Oxidative Heck Reaction | nih.gov |

| Rigid Cyclic Bis(phenoxyaldimine) | Titanium | Suppresses site isomerization, inverts stereoselectivity | Propylene Polymerization | pku.edu.cn |

Stereochemical Control Mechanisms in Vinyl Thioether Synthesis

Achieving high stereoselectivity is a primary goal in the synthesis of vinyl thioethers, particularly for obtaining the less stable (Z)-isomer. The stereochemical outcome of the reaction is dictated by the reaction mechanism, which can be influenced by the choice of catalyst, solvent, and substrates.

Several methods have been developed for the stereoselective synthesis of (Z)-vinyl thioethers. One effective approach is the transition-metal-free hydrothiolation of alkynes. This reaction, promoted by a base like cesium carbonate (Cs₂CO₃), proceeds via an anti-Markovnikov and cis-addition mechanism, leading to the exclusive formation of the (Z)-isomer with high atom economy. researchgate.net Similarly, hydrothiolation using an eco-friendly catalyst derived from water extract of rice straw ash (WERSA) also shows excellent stereoselectivity, predominantly forming the Z-isomer. researchgate.net

The catalyst itself can be engineered to favor a specific stereoisomer. For example, an iron-doped borophosphate glass has been successfully used as a robust, reusable catalyst for the solvent-free hydrothiolation of alkynes, affording (Z)-vinyl sulfides with high stereoselectivity. researchgate.net In contrast, other systems, such as a combination of Cu(OTf)₂ and I₂, promote the C-H oxidative sulfenylation of terminal alkenes to yield the corresponding E-vinyl sulfides. researchgate.net

Furthermore, reaction conditions can be tuned to control the stereochemical outcome. In the synthesis of thiol-yne click-hydrogels, the cis:trans ratio of the resulting vinyl thioether crosslinks was systematically controlled by varying the polarity of the solvent mixture. shu.ac.uk This demonstrates that the reaction environment can have a profound impact on the transition state energies leading to different stereoisomers.

| Method | Catalyst/Promoter | Key Feature | Stereochemical Outcome | Ref |

| Hydrothiolation of Alkynes | Cs₂CO₃ (metal-free) | cis-addition | Exclusive (Z)-isomer | researchgate.net |

| Hydrothiolation of Alkynes | Iron-doped borophosphate glass | Heterogeneous catalysis | Predominant (Z)-isomer | researchgate.net |

| Hydrothiolation of Alkynes | Water extract of rice straw ash (WERSA) | Green chemistry | Predominant (Z)-isomer | researchgate.net |

| Thiol-yne Click Reaction | Triethylamine | Solvent polarity control | Controllable Z:E ratio | shu.ac.uk |

| Oxidative Sulfenylation of Alkenes | Cu(OTf)₂ / I₂ | Oxidative coupling | (E)-isomer | researchgate.net |

Reactivity and Synthetic Transformations of Z 1 Phenylthio Propene

Reactions Involving the Phenylthio Moiety

The phenylthio group in (Z)-1-(Phenylthio)propene is the focal point of its chemical reactivity, enabling a range of synthetic transformations.

Elimination Reactions for Alkene Formation

The phenylthio group can be eliminated to form a carbon-carbon double bond, providing a valuable method for alkene synthesis. organic-chemistry.orgorganic-chemistry.orglibretexts.org This can be achieved through several pathways, including those mediated by sulfilimines and those following an initial oxidation of the sulfur atom.

A mild, one-pot method for the elimination of the phenylthio group involves its conversion to a sulfilimine intermediate. nih.gov Phenyl sulfides can be treated with O-mesitylenesulfonylhydroxylamine to form S-aminosulfonium salts. Subsequent treatment with a base, such as potassium carbonate, at room temperature leads to the in situ formation of a phenyl sulfilimine, which then undergoes a cis-elimination to furnish the corresponding alkene. nih.gov This method offers a convenient route to alkenes from phenyl sulfides under ambient conditions. nih.gov

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone activates the phenylthio group for a subsequent beta-elimination reaction. This is a common strategy for the synthesis of alkenes. acs.orglibretexts.org The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. The resulting sulfoxide or sulfone can then undergo syn-elimination upon heating or treatment with a base to yield the alkene. The stereochemistry of the starting vinyl sulfoxide can influence the geometry of the resulting alkene.

Acidifying Effects and Carbanion Stabilization by Phenylthio Substituents

The phenylthio group exerts a significant electronic effect, influencing the acidity of adjacent carbon-hydrogen bonds and stabilizing the resulting carbanions. rsc.org

Table 1: Equilibrium Acidity (pKa) of Selected Carbon Acids in DMSO utk.edu

| Compound | Abbreviation | pKa |

| Triphenylmethane | TH | 30.6 |

| 9-Phenylxanthene | 9-Ph-XH | 27.9 |

| 9-tert-Butylfluorene | 9-t-Bu-FH | 24.3 |

| Fluorene (B118485) | FH | 22.6 |

| 9-Phenylfluorene | 9-Ph-FH | 17.9 |

This table illustrates the range of acidities that can be measured in DMSO and provides context for the acidifying effect of substituents.

The stabilizing effect of the phenylthio group on an adjacent carbanion is subject to resonance saturation. While one phenylthio group significantly stabilizes a carbanion, the stabilizing effect of a second or third phenylthio group is diminished. This is because the first sulfur atom has already effectively delocalized the negative charge, and additional sulfur atoms compete for the same charge, leading to a less than additive stabilizing effect. This phenomenon is important in understanding the reactivity of poly-sulfur-substituted carbanions.

Comparative Analysis with Other Sulfur and Oxygen Analogues

The reactivity of this compound is significantly influenced by the presence of the sulfur atom, which distinguishes it from its oxygen-containing counterparts, such as vinyl ethers. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts distinct electronic properties to the double bond. This results in a higher nucleophilicity of the double bond in vinyl sulfides compared to vinyl ethers. ru.nl

The sulfur atom can stabilize an adjacent positive charge, facilitating electrophilic addition reactions. Conversely, it can also stabilize an adjacent negative charge, which is a key aspect of its utility in generating vinylic anions for subsequent reactions. This dual stabilizing ability is a hallmark of sulfur-substituted alkenes and sets them apart from their oxygen analogues, which primarily stabilize adjacent cations.

In radical reactions, the phenylthio group can influence the stereochemical outcome. For instance, the radical addition of thiophenol to alkynes can lead to mixtures of (E)- and (Z)-vinyl sulfide adducts, with the product ratio being dependent on the steric environment of the intermediate vinyl radicals. This suggests that the phenylthio group plays a crucial role in the geometry and subsequent reactivity of these radical intermediates.

Comparative Reactivity of Vinyl Sulfides and Vinyl Ethers

| Property | This compound (Vinyl Sulfide) | Vinyl Ethers (Oxygen Analogue) |

|---|---|---|

| Double Bond Nucleophilicity | Higher due to the greater polarizability of sulfur. | Lower due to the higher electronegativity of oxygen. ru.nl |

| Stabilization of Adjacent Charges | Can stabilize both adjacent positive (carbocation) and negative (carbanion) charges. | Primarily stabilizes adjacent positive charges (carbocations). |

| Reactivity in Radical Additions | Influences stereochemical outcome through interactions with radical intermediates. | Less pronounced influence on radical stereochemistry compared to sulfur analogues. |

| Susceptibility to Acid-Catalyzed Polymerization | Generally less prone to polymerization under acidic conditions. ru.nl | Highly susceptible to polymerization in the presence of acid. ru.nl |

Functionalization and Derivatization of the Vinylic Moiety

The vinylic moiety of this compound is a hub of reactivity, allowing for a range of functionalization and derivatization reactions.

The electron-rich double bond of this compound readily participates in electrophilic addition reactions. msu.edu Following Markovnikov's rule, the electrophile adds to the carbon atom of the double bond that bears the most hydrogen atoms, leading to the formation of a more stable carbocation intermediate stabilized by the adjacent phenylthio group. msu.edu This intermediate then reacts with a nucleophile to yield the final addition product. msu.edulibretexts.org

Hydrogenation of the double bond, an addition of hydrogen, can also be achieved, effectively removing the double bond functionality. msu.edu Radical additions are also possible, where a radical species adds across the double bond. For example, the addition of thiophenol in the presence of a radical initiator can lead to the formation of 1,2-bis(phenylthio)propanes. oup.com

While addition reactions are more common for alkenes, under certain conditions, substitution reactions can occur at the vinylic carbons of this compound. Electrophilic substitution is less common for simple alkenes but can be facilitated by the electron-donating nature of the phenylthio group.

More significantly, the protons on the methyl group and the vinylic proton can be abstracted by a strong base to form a resonance-stabilized anion. This anion can then act as a nucleophile, reacting with various electrophiles to achieve substitution at the allylic or vinylic position. acs.org This reactivity is a cornerstone of the synthetic utility of vinyl sulfides.

Utilization of this compound as a Versatile Synthetic Building Block

The unique reactivity of this compound makes it a valuable C3 building block in the synthesis of more complex organic molecules. acs.orgdiva-portal.org

This compound and its derivatives can participate in cycloaddition reactions. For instance, vinyl sulfides can undergo [2+2] cycloaddition reactions with ketenes or other activated alkenes to form four-membered rings. ru.nllibretexts.org These reactions are often promoted by Lewis acids or photochemically. ru.nllibretexts.org The resulting cyclobutane (B1203170) derivatives can be further transformed into a variety of other cyclic and acyclic compounds.

Furthermore, derivatives such as 1-nitro-1-(phenylthio)propene can be employed in annulation strategies to construct furan (B31954) rings. acs.org Phenylthio-substituted butadienes, which can be synthesized from precursors related to this compound, are effective dienes in Diels-Alder [4+2] cycloaddition reactions, leading to the formation of six-membered rings. acs.orgorgsyn.org

Examples of Cycloaddition Reactions Involving Phenylthio-Substituted Propenes

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Vinyl sulfide and a ketene | Substituted cyclobutanone | ru.nl |

| [4+2] Diels-Alder Cycloaddition | Phenylthio-substituted butadiene and a dienophile | Substituted cyclohexene | acs.orgorgsyn.org |

| Furan Annulation | 1-Nitro-1-(phenylthio)propene and a 1,3-dicarbonyl compound | Substituted furan | acs.org |

| 1,3-Dipolar Cycloaddition | This compound and a nitrone | Substituted isoxazolidine | tandfonline.com |

The ability to introduce the this compound unit into a molecule and then transform it into other functional groups makes it a valuable precursor in the synthesis of complex organic molecules. frontiersin.orgnih.govkvmwai.edu.inrsc.org For example, the phenylthio group can be removed reductively or oxidatively, or it can be used to direct further reactions. The double bond can be cleaved, or its stereochemistry can be used to control the stereochemistry of subsequent transformations.

One notable application is in the synthesis of chiral building blocks. For instance, 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, which can be considered a derivative of the this compound scaffold, has been resolved into its enantiomers and used as a precursor for the chiral epoxide 1,1,1-trifluoro-2,3-epoxypropane, a valuable synthon. oup.com This highlights how the phenylthio-propene framework can be a starting point for the synthesis of enantiomerically pure and complex target molecules.

Advanced Spectroscopic and Structural Characterization of Z 1 Phenylthio Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive assignment of stereochemistry in vinyl sulfides. The differentiation between the (Z) and (E) isomers of 1-(phenylthio)propene is readily achieved by a comparative analysis of their ¹H NMR spectra. rsc.org A key diagnostic feature is the coupling constant (J-value) between the vinylic protons. For (Z)-1-(phenylthio)propene, the coupling constant between the protons on the double bond typically falls in the range of 10-12 Hz, indicative of a cis relationship. In contrast, the (E) isomer exhibits a larger coupling constant, generally around 15-16 Hz, which is characteristic of a trans configuration.

Furthermore, the chemical shifts of the vinylic protons provide additional evidence for isomer identification. In the (Z)-isomer, the proton geminal to the phenylthio group often experiences a different shielding effect compared to its counterpart in the (E)-isomer, leading to distinct resonance frequencies. rsc.org Oxidation of the sulfide (B99878) to the corresponding sulfone can further amplify the differences in chemical shifts, providing an unequivocal method for stereochemical assignment. rsc.org

A detailed analysis of the ¹H and ¹³C NMR spectra of this compound reveals the following characteristic signals:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.4-6.5 | AB system | ~10-11 | Vinylic protons |

| ¹H | ~7.1-7.5 | m | Phenyl protons | |

| ¹H | ~1.9-2.0 | d | ~7 | Methyl protons |

| ¹³C | ~125-135 | Aromatic & Vinylic carbons | ||

| ¹³C | ~16-17 | Methyl carbon | ||

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides invaluable information for confirming the molecular weight of this compound and understanding its fragmentation behavior upon ionization. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₉H₁₀S), which is approximately 150.22 g/mol .

The fragmentation pattern of phenyl vinyl sulfides is characterized by several key bond cleavages. miamioh.edulibretexts.org Common fragmentation pathways include:

Cleavage of the C-S bond: This can lead to the formation of a phenylthiyl radical (C₆H₅S•) and a propenyl cation ([C₃H₅]⁺), or a phenyl cation ([C₆H₅]⁺) and a thiopropenyl radical.

α-cleavage: Fission of the bond adjacent to the sulfur atom is a common pathway for sulfides. miamioh.edu

Rearrangements: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions. acs.org

A representative fragmentation pattern for this compound would likely show prominent peaks corresponding to the following m/z values:

| m/z | Relative Intensity | Possible Fragment Ion |

| 150 | Moderate | [C₉H₁₀S]⁺ (Molecular Ion) |

| 149 | Moderate | [M-H]⁺ |

| 135 | Strong | [M-CH₃]⁺ |

| 110 | Moderate | [C₆H₅S]⁺ |

| 77 | Strong | [C₆H₅]⁺ |

| 41 | Strong | [C₃H₅]⁺ (Allyl cation) |

| Note: The relative intensities are illustrative and can vary based on the ionization method and energy. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and analyzing the vibrational modes of this compound. The spectra reveal characteristic absorptions and scattering peaks corresponding to specific bond vibrations within the molecule.

Key vibrational modes for this compound include: cdnsciencepub.comresearchgate.netresearchgate.net

C=C Stretch: The carbon-carbon double bond stretching vibration is a key feature in the spectra of alkenes. For this compound, this peak is typically observed in the region of 1640-1650 cm⁻¹. docbrown.info

C-S Stretch: The carbon-sulfur stretching vibration gives rise to a weaker absorption in the range of 600-800 cm⁻¹. cdnsciencepub.comresearchgate.net

C-H Vibrations: The spectra will show C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and vinylic groups (typically in the 2850-3100 cm⁻¹ range). docbrown.infoekb.eg C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic Ring Vibrations: The phenyl group will exhibit characteristic C=C stretching vibrations within the ring, typically seen as a series of peaks between 1450 and 1600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric and non-polar vibrations, such as the C=C and C-S stretching modes, which may be weak in the IR spectrum. mdpi.combeilstein-journals.org The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule.

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| Vinylic C-H Stretch | ~3010-3040 | ~3010-3040 |

| Aliphatic C-H Stretch | ~2870-2960 | ~2870-2960 |

| C=C Stretch (vinyl) | ~1645 | ~1645 |

| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |

| C-S Stretch | ~690 | ~690 |

| Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment. |

Electronic Spectroscopy for Conjugation and Electronic Structure Elucidation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure and the extent of conjugation within the this compound molecule. The presence of the phenyl group and the vinyl sulfide moiety creates a conjugated π-system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. nih.govresearchgate.net The position and intensity of these bands are influenced by the conjugation between the phenyl ring, the sulfur atom's lone pairs, and the double bond. The sulfur atom can participate in the conjugation through its p-orbitals, leading to a bathochromic (red) shift of the absorption maximum compared to unconjugated systems. core.ac.ukacs.org

The stereochemistry of the double bond can also influence the electronic spectrum. The (Z) isomer may exhibit slightly different absorption characteristics compared to the (E) isomer due to variations in the planarity and orbital overlap of the conjugated system. nih.gov

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-280 | Moderate to High |

| n → π | (Often obscured by π → π*) | Low |

| Note: The exact values depend on the solvent and the specific electronic environment. |

Computational and Theoretical Investigations of Z 1 Phenylthio Propene

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure of (Z)-1-(phenylthio)propene is primarily governed by the interaction between the phenyl ring, the sulfur atom's lone pairs, and the propene double bond. The sulfur atom, with its p-orbitals, can engage in p,π-conjugation with the vinyl group's π-system. This interaction involves the delocalization of one of the sulfur's lone pairs into the C=C π* antibonding orbital, which in turn affects the electron density and bond orders within the molecule.

Theoretical studies on similar aryl vinyl sulfides suggest that the extent of this p,π-conjugation is a key factor in determining the molecule's properties. The geometry of the molecule, particularly the dihedral angle between the phenyl ring and the vinyl group, plays a crucial role in the efficiency of this orbital overlap.

Table 1: Calculated Electronic Properties of a Model Aryl Vinyl Sulfide (B99878)

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | 1.5 - 2.0 | DFT/B3LYP/6-31G |

| HOMO Energy (eV) | -6.0 to -5.5 | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | -0.5 to 0.0 | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | 5.0 - 6.0 | DFT/B3LYP/6-31G |

Note: These values are representative for a generic aryl vinyl sulfide and are intended to provide a qualitative understanding. Specific values for this compound would require dedicated calculations.

The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contributions from the sulfur lone pair and the π-system of the phenyl ring and the double bond. The Lowest Unoccupied Molecular Orbital (LUMO) is likely to be a π* orbital distributed over the phenyl ring and the C=C bond. The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of the protons and carbons in this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the double bond are expected to show distinct chemical shifts due to the anisotropic effects of the phenylthio group and the cis-relationship of the methyl group. The chemical shift of the vinylic proton alpha to the sulfur atom is particularly influenced by the p,π-conjugation.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations help in assigning the various absorption bands to specific molecular vibrations. Key vibrational modes would include the C=C stretching of the propene unit, C-S stretching, C-H stretching of the aromatic and vinylic protons, and various bending modes. The frequency of the C=C stretching vibration can provide information about the extent of conjugation in the molecule.

Table 2: Predicted and Representative Experimental Spectroscopic Data for Vinyl Sulfides

| Spectroscopic Parameter | Predicted Range | Representative Experimental Value |

| ¹H NMR (δ, ppm) - Vinylic H (α to S) | 6.0 - 6.5 | ~6.2 |

| ¹H NMR (δ, ppm) - Vinylic H (β to S) | 5.0 - 5.5 | ~5.3 |

| ¹³C NMR (δ, ppm) - Vinylic C (α to S) | 125 - 135 | ~130 |

| ¹³C NMR (δ, ppm) - Vinylic C (β to S) | 110 - 120 | ~115 |

| IR (cm⁻¹) - C=C Stretch | 1580 - 1620 | ~1590 |

Note: The predicted ranges are based on general computational results for vinyl sulfides. Experimental values are for representative compounds and may differ for this compound.

The validation of these predicted spectroscopic parameters with experimentally obtained spectra is a crucial step in confirming the accuracy of the computational model and the predicted molecular structure.

Reaction Pathway Modeling and Energy Profile Computations

Computational modeling can be employed to investigate the mechanisms and energetics of reactions involving this compound. This includes studying its reactivity towards electrophiles, nucleophiles, and in pericyclic reactions.

For instance, the electrophilic addition to the double bond is a common reaction for vinyl sulfides. Theoretical calculations can map out the potential energy surface for such a reaction, identifying the transition state structures and calculating the activation energies. The regioselectivity of the addition (i.e., whether the electrophile adds to the carbon alpha or beta to the sulfur atom) can be rationalized by analyzing the stability of the resulting carbocationic intermediates. The sulfur atom is expected to stabilize a positive charge on the adjacent carbon through resonance.

Furthermore, the reactivity of this compound in radical reactions can be explored. The stability of the intermediate radicals and the energy barriers for propagation steps can be computed to understand the kinetics and thermodynamics of such processes. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Addition to a Vinyl Sulfide

| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |

| Formation of α-thio carbocation | 10 - 15 | DFT/B3LYP/6-31+G(d,p) |

| Formation of β-thio carbocation | 20 - 25 | DFT/B3LYP/6-31+G(d,p) |

Note: These are hypothetical values for a generic electrophilic addition to a vinyl sulfide, illustrating the expected preference for the formation of the more stable α-thio carbocation. Specific values for this compound would require detailed calculations.

Conformational Analysis and Stability Studies of this compound

This compound can exist in various conformations due to rotation around the C-S single bond and the C-C single bond of the propene moiety. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them.

The primary conformational isomerism in aryl vinyl sulfides arises from the rotation around the C(sp²)-S bond, leading to planar s-cis (or syn) and s-trans (or anti) conformers, as well as non-planar gauche conformations. tandfonline.com In the s-cis conformer, the vinyl group and the phenyl ring are on the same side of the C-S bond, while in the s-trans conformer, they are on opposite sides.

Theoretical studies on phenyl vinyl sulfide have shown that the planar conformers are stabilized by p,π-conjugation, but steric hindrance between the ortho-hydrogens of the phenyl ring and the vinylic hydrogens can destabilize the planar arrangements. tandfonline.com For this compound, the presence of the methyl group in the Z-configuration introduces additional steric interactions that will significantly influence the conformational preferences.

It is likely that the most stable conformation will be a non-planar or gauche form to alleviate the steric strain between the phenyl ring and the methyl group. Computational methods can be used to calculate the relative energies of the different conformers and the rotational energy barriers.

Table 4: Hypothetical Relative Energies of Conformers for an Aryl Vinyl Sulfide

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C=C-S) |

| s-cis (planar) | 0.5 - 1.5 | 0° |

| gauche | 0.0 | ~60° |

| s-trans (planar) | 1.0 - 2.0 | 180° |

Note: These are hypothetical relative energies for a generic aryl vinyl sulfide. The specific values for this compound will be different due to the influence of the methyl group.

Future Directions and Emerging Research Areas for Z 1 Phenylthio Propene

Development of Asymmetric Synthetic Methodologies Involving (Z)-1-(Phenylthio)propene

The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, enabling the selective synthesis of single enantiomers of chiral molecules. While the general field of asymmetric catalysis is well-established, specific methods involving this compound as a key substrate are not extensively documented. Future research could productively focus on the enantioselective functionalization of the double bond in this compound. Potential areas of exploration include:

Asymmetric Dihydroxylation: The introduction of two adjacent hydroxyl groups across the double bond in a stereocontrolled manner would provide access to valuable chiral diol building blocks.

Asymmetric Epoxidation: The formation of a chiral epoxide from the alkene would open pathways to a variety of functionalized chiral products through subsequent nucleophilic ring-opening reactions.

Asymmetric Hydrogenation: The stereoselective reduction of the double bond would yield chiral 1-(phenylthio)propane derivatives, which could serve as important intermediates in various synthetic routes.

A significant challenge in these endeavors will be the development of chiral catalysts that can effectively differentiate between the two prochiral faces of the alkene in the presence of the sulfur-containing substituent.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The efficiency and stereoselectivity of any synthetic transformation are critically dependent on the catalyst employed. For reactions involving this compound, the exploration of novel catalytic systems is a crucial area for future research. This includes the design and synthesis of new chiral ligands for metal-based catalysts, as well as the investigation of organocatalysts.

Table 1: Potential Catalyst Classes for Asymmetric Transformations of this compound

| Catalyst Class | Potential Advantages | Key Research Focus |

| Transition Metal Catalysts (e.g., Rh, Ru, Pd, Cu) | High activity and tunability through ligand modification. | Development of electron-rich or -poor ligands to modulate reactivity and selectivity. |

| Organocatalysts (e.g., chiral amines, phosphoric acids) | Metal-free, often less sensitive to air and moisture. | Design of catalysts with specific hydrogen bonding or steric interactions to control stereochemistry. |

| Biocatalysts (e.g., enzymes) | High stereoselectivity and mild reaction conditions. | Screening for and engineering of enzymes capable of acting on this compound. |

A key research direction will be to understand the electronic and steric effects of the phenylthio group on the catalytic cycle and to design catalysts that can overcome any potential inhibitory effects.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of reactions involving this compound into continuous flow systems is a promising avenue for future investigation. This could involve:

Continuous Synthesis of this compound: Developing a robust and efficient flow process for the synthesis of the compound itself.

Flow-Based Functionalization: Performing reactions such as oxidations, reductions, or cycloadditions in a continuous manner.

The development of immobilized catalysts that can be used in packed-bed reactors would be particularly advantageous for creating efficient and reusable catalytic systems for the continuous transformation of this compound.

Advanced Applications in Materials Science (e.g., as monomers or synthons for polymers)

The unique electronic and structural properties of the phenylthio group suggest that this compound could be a valuable monomer or synthon for the creation of advanced materials. Future research in this area could explore:

Polymerization: Investigating the polymerization of this compound to produce novel polymers with potentially interesting optical, electronic, or thermal properties. The sulfur atom in the resulting polymer backbone could also serve as a site for post-polymerization modification.

Functional Materials: Incorporating this compound into the structure of functional materials such as organic light-emitting diodes (OLEDs), sensors, or responsive materials.

The challenge will be to control the polymerization process to achieve polymers with desired molecular weights and architectures and to understand the structure-property relationships of the resulting materials.

Bio-inspired Synthetic Approaches and Mimicry of Natural Processes

Nature often provides inspiration for the development of new and efficient synthetic methods. One study has shown that ene-reductases can catalyze the enantiocomplementary synthesis of thioethers, with (phenylthio)propene being a substrate. This highlights the potential for bio-inspired approaches in the utilization of this compound. Future research could focus on:

Enzymatic Transformations: Expanding the scope of enzymatic reactions using this compound to access a wider range of chiral products. This could involve screening for new enzymes or engineering existing ones for improved activity and selectivity.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes to perform selective transformations on this compound under mild conditions.

By harnessing the principles of biocatalysis and biomimicry, it may be possible to develop highly efficient and sustainable methods for the synthesis of valuable chiral molecules from this compound.

Q & A

Q. What strategies resolve conflicting spectral data in the characterization of this compound derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for connectivity, and high-resolution mass spectrometry (HRMS) for molecular formula. For ambiguous cases, replicate experiments under standardized conditions and report confidence intervals for key peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.